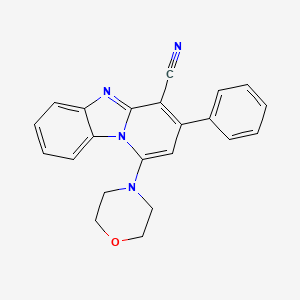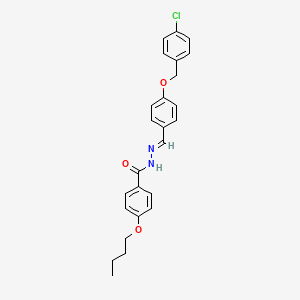![molecular formula C10H8N2O3S B12008736 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)
4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxyde est un composé hétérocyclique qui présente un système cyclique fusionné combinant un isothiazole et une partie indole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-méthyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxyde implique généralement la construction du cycle isothiazole suivie de la fusion avec un système indole. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions oxydantes. Par exemple, en partant d'un dérivé de 2-aminothiophénol, le cycle isothiazole peut être formé par réaction avec un agent oxydant approprié tel que le peroxyde d'hydrogène ou les peracides.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse en plusieurs étapes à partir de matières premières facilement disponibles. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des procédés catalytiques et des techniques de flux continu pour assurer la scalabilité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation de l'atome de soufre dans le cycle isothiazole.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, peracides.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Agents halogénants, nucléophiles tels que les amines ou les thiols.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
4. Applications de la recherche scientifique
Chimie
En chimie, le 4-méthyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxyde est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactivités chimiques et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions des composés hétérocycliques avec les macromolécules biologiques. Sa structure peut imiter certains produits naturels, ce qui le rend utile dans la conception de molécules bioactives.
Médecine
En médecine, des dérivés de ce composé sont étudiés pour leurs propriétés thérapeutiques potentielles
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques. Sa structure unique pourrait conférer des caractéristiques souhaitables aux polymères ou autres matériaux avancés.
5. Mécanisme d'action
Le mécanisme d'action du 4-méthyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxyde dépend de son application spécifique. Dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. La partie indole est connue pour interagir avec diverses cibles biologiques, tandis que le cycle isothiazole peut participer à des réactions redox, affectant potentiellement les processus cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure may mimic certain natural products, making it useful in the design of bioactive molecules.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might impart desirable characteristics to polymers or other advanced materials.
Mécanisme D'action
The mechanism of action of 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the isothiazole ring can participate in redox reactions, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Isothiazole : Une structure plus simple sans la fusion indole.
Indole : Un composé largement étudié avec une activité biologique significative.
Thiazole : Similaire à l'isothiazole, mais avec des propriétés électroniques différentes.
Unicité
Le 4-méthyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxyde est unique en raison de son système cyclique fusionné, combinant les propriétés de l'isothiazole et de l'indole
La structure et les propriétés uniques de ce composé en font un sujet d'étude précieux dans divers domaines scientifiques, offrant un potentiel de nouvelles découvertes et applications.
Propriétés
Formule moléculaire |
C10H8N2O3S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
4-methyl-1,1-dioxo-[1,2]thiazolo[4,5-b]indol-3-one |
InChI |
InChI=1S/C10H8N2O3S/c1-12-7-5-3-2-4-6(7)9-8(12)10(13)11-16(9,14)15/h2-5H,1H3,(H,11,13) |
Clé InChI |
CDQBMUVIMYAJQF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)NS3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




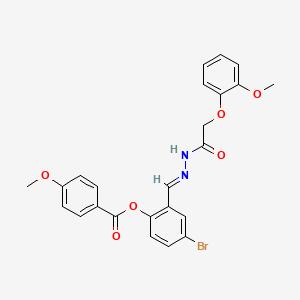

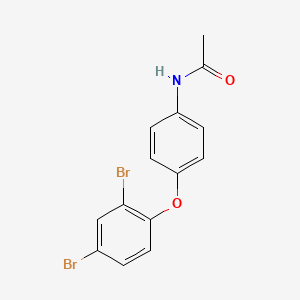


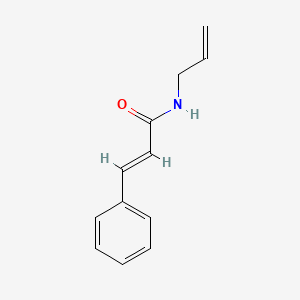
![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
